
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate typically involves the reaction of 2,4-dimethyl-3-oxopentane-2-sulfonic acid with a trimethylsilylating agent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent hydrolysis .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2,4-dimethyl-3-oxopentane-2-sulfonic acid and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. Reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 2,4-dimethyl-3-oxopentane-2-sulfonic acid and trimethylsilanol .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for hydroxyl and carboxyl groups in organic synthesis.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Another commonly used trimethylsilylating agent.
Bis(trimethylsilyl)acetamide: Used for similar purposes in organic synthesis.
Trimethylsilyl Ethyl Ester: Shares similar properties and applications.
Uniqueness
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is unique due to its specific structure, which combines the properties of the trimethylsilyl group with the functional groups present in 2,4-dimethyl-3-oxopentane-2-sulfonic acid. This combination allows for unique reactivity and applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
72458-54-9 |
|---|---|
Molekularformel |
C10H22O4SSi |
Molekulargewicht |
266.43 g/mol |
IUPAC-Name |
trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate |
InChI |
InChI=1S/C10H22O4SSi/c1-8(2)9(11)10(3,4)15(12,13)14-16(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
FIHVOWICTMWQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


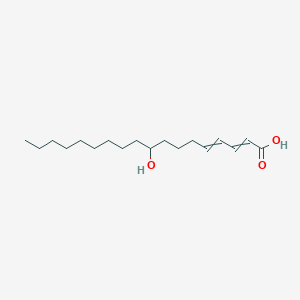
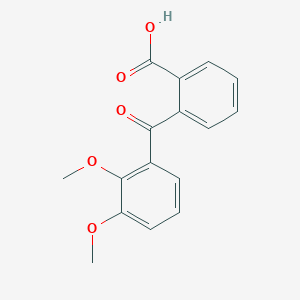
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)

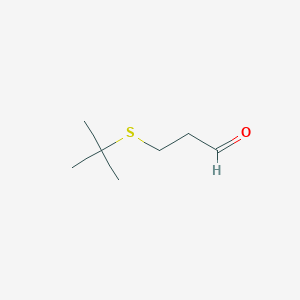
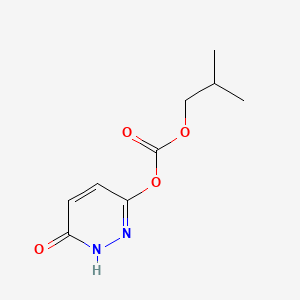
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
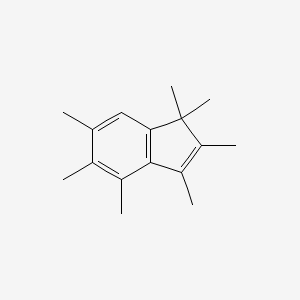

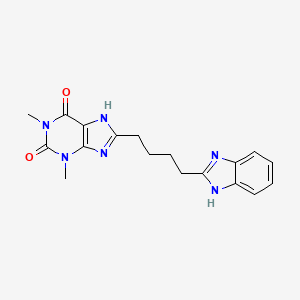
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
